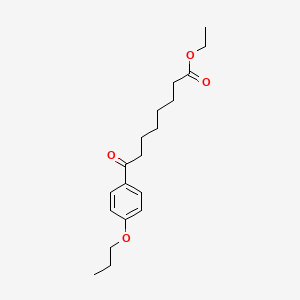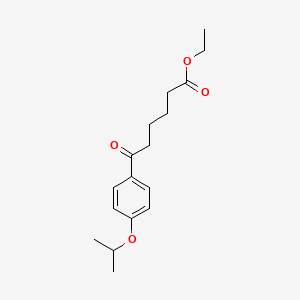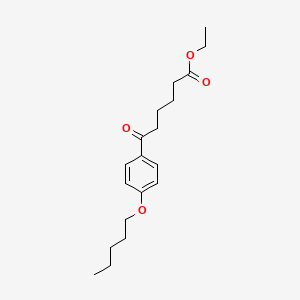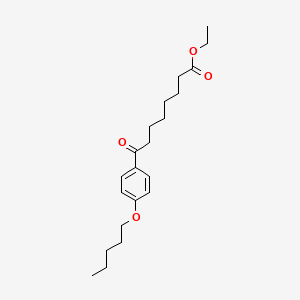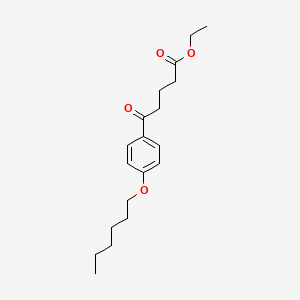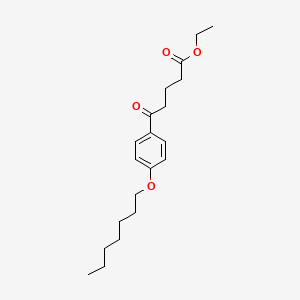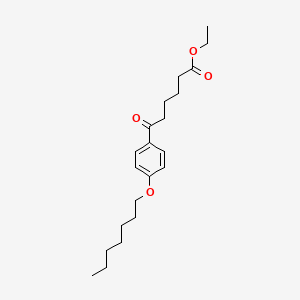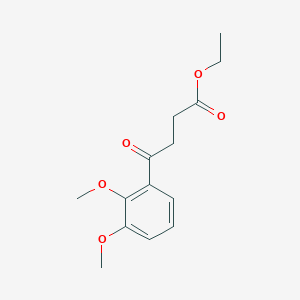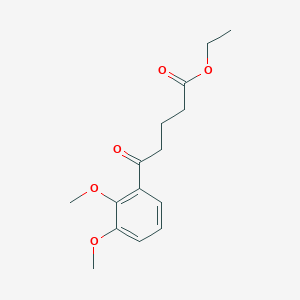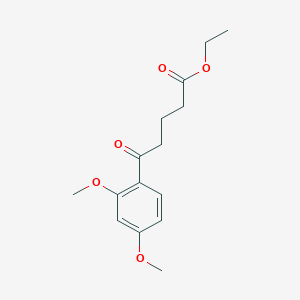
Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate, also known as ethyl 7-chloro-2-methoxybenzoate, is a synthetic chemical compound used in a variety of scientific research applications. It is a white crystalline powder with a melting point of approximately 115°C and a molecular weight of 267.63 g/mol. It is a highly versatile compound that can be used for a variety of purposes in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Intermediate Applications
Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate is used in various synthetic processes. For instance, Takeda, Amano, and Tsuboi (1977) described its use in the synthesis of 4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate leading to pestalotin (Takeda, Amano, & Tsuboi, 1977).
Antiproliferative Activity
Research by Nurieva et al. (2015) involved synthesizing derivatives of ethyl 7-oxoheptanoate, showing moderate cytotoxicity against human epithelial lung carcinoma cells A549. This demonstrates potential antiproliferative applications (Nurieva et al., 2015).
Chemical Synthesis and Optimization
Chen Xin-zhi (2006) discussed the synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin. This study highlights improvements in synthesis processes for related compounds, emphasizing the importance of such intermediates in pharmaceutical manufacturing (Chen Xin-zhi, 2006).
Photophysicochemical Properties
A study by Kuruca et al. (2018) explored the synthesis of compounds including ethyl 7-hydroxy-6-chloro-4-methylcoumarin-3-propanoate. They investigated the photophysical and photochemical properties of these compounds, contributing to our understanding of their behavior under various light conditions (Kuruca et al., 2018).
Propriétés
IUPAC Name |
ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO4/c1-3-21-16(19)8-6-4-5-7-14(18)13-11-12(17)9-10-15(13)20-2/h9-11H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCACPWHCYEKTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



